molecular formula C13H13N3O3 B3832463 1-methyl-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

1-methyl-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B3832463
M. Wt: 259.26 g/mol
InChI Key: FGJRUYJHELCLAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as MPTP, is a pyrimidine derivative that has been extensively studied in scientific research. MPTP is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of nucleotides and DNA. Due to its ability to inhibit DHFR, MPTP has been investigated for its potential use in cancer therapy and other medical applications.

Mechanism of Action

1-methyl-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione inhibits DHFR by binding to the enzyme's active site, preventing the conversion of dihydrofolate to tetrahydrofolate. This leads to a decrease in the availability of nucleotides and DNA precursors, which inhibits cancer cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of DHFR, this compound can also induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the activity of the enzyme thymidylate synthase, which is involved in the synthesis of thymidine, a component of DNA.

Advantages and Limitations for Lab Experiments

One advantage of using 1-methyl-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione in laboratory experiments is its potency as a DHFR inhibitor. This compound is a highly effective inhibitor of DHFR, which makes it useful for studying the role of DHFR in cancer cell growth and proliferation. However, one limitation of using this compound is its potential toxicity. This compound can be toxic to normal cells as well as cancer cells, which can limit its usefulness in certain applications.

Future Directions

There are a number of future directions for research involving 1-methyl-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the development of this compound analogs that are more selective for cancer cells and less toxic to normal cells. Another area of interest is the use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential use in cancer therapy.

Scientific Research Applications

1-methyl-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential use in cancer therapy. As an inhibitor of DHFR, this compound can prevent the synthesis of nucleotides and DNA, which are essential for cancer cell growth and proliferation. This compound has been shown to be effective against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia.

properties

IUPAC Name

6-hydroxy-1-methyl-5-[(4-methylphenyl)iminomethyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-8-3-5-9(6-4-8)14-7-10-11(17)15-13(19)16(2)12(10)18/h3-7,18H,1-2H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJRUYJHELCLAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=C(N(C(=O)NC2=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-methyl-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
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1-methyl-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
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1-methyl-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
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1-methyl-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
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1-methyl-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

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